tert-Butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carboxylate group at the 1-position, an amino group at the 3-position, and a 3-fluorophenyl substituent at the 2-position of the pyrrolidine ring. This compound is part of a broader class of pyrrolidine derivatives, which are widely studied for their applications in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding via the amino group .
Properties
Molecular Formula |
C15H21FN2O2 |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-8-7-12(17)13(18)10-5-4-6-11(16)9-10/h4-6,9,12-13H,7-8,17H2,1-3H3 |
InChI Key |
DWOOCFULTCUYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Construction and Substitution
Method A: Cyclization via Reductive Amination and Ring Closure
A common approach involves starting from a 3-fluorophenyl-substituted aldehyde or ketone precursor, which undergoes reductive amination with an appropriate amino acid or amine derivative to form an open-chain intermediate. Subsequent intramolecular cyclization under basic or acidic conditions yields the substituted pyrrolidine ring.
Method B: Palladium-Catalyzed Cross-Coupling
The 3-fluorophenyl substituent is often introduced via palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling. For example, a brominated pyrrolidine intermediate can be coupled with 3-fluorophenyl boronic acid or 3-bromo-fluorobenzene under Pd2(dba)3/Xantphos catalysis with tert-butoxide base in toluene at elevated temperatures (~110 °C) to install the aryl group efficiently.
Amino Group Introduction
- The amino group at position 3 is typically introduced by nucleophilic substitution or reductive amination on a suitable precursor. In some protocols, the amino group is protected as a Boc-carbamate during synthesis to prevent side reactions and then deprotected in the final step.
Boc Protection of Pyrrolidine Nitrogen
- The nitrogen at position 1 of the pyrrolidine ring is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. This step stabilizes the molecule and facilitates purification and handling.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reductive amination | 3-fluorobenzaldehyde, amine, NaBH4 or similar | Open-chain intermediate with amino substituent |
| 2 | Cyclization | Acidic or basic conditions, heat | Formation of 3-amino-2-(3-fluorophenyl)pyrrolidine |
| 3 | Boc protection | (Boc)2O, triethylamine, solvent (e.g., DCM) | tert-Butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate |
| 4 | Pd-catalyzed arylation (if needed) | Pd2(dba)3, Xantphos, t-BuONa, toluene, 110 °C | Installation of 3-fluorophenyl group on pyrrolidine |
After synthesis, the crude product is typically purified by silica gel chromatography using mixtures of cyclohexane and ethyl acetate as eluents.
Final compounds are characterized by NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structure.
The multi-step synthesis of this compound is well-established with reliable methods involving Pd-catalyzed cross-coupling for aryl substitution and Boc protection for nitrogen stabilization.
The choice of catalyst (Pd2(dba)3) and ligand (Xantphos), as well as the base (t-BuONa), are critical for high yield and selectivity in the arylation step.
Temperature control (around 110 °C) and inert atmosphere (N2) are essential to prevent side reactions.
Boc protection facilitates purification and improves compound stability during synthesis.
Optimization of reaction times (typically 12 hours for coupling) and solvent choice (toluene, methanol, dichloromethane) impacts the overall yield and purity.
The synthetic route is adaptable for scale-up and modification to prepare analogues for medicinal chemistry research.
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Catalyst | Pd2(dba)3 (0.1 eq) | Palladium source for cross-coupling |
| Ligand | Xantphos (0.2 eq) | Bidentate phosphine ligand |
| Base | Potassium tert-butoxide (2 eq) | Strong base for deprotonation |
| Solvent | Toluene | High-boiling, inert solvent |
| Temperature | 110 °C | Required for efficient coupling |
| Reaction Time | 12 hours | Ensures complete conversion |
| Boc Protection Reagent | Di-tert-butyl dicarbonate (1.2 eq) | For nitrogen protection |
| Purification | Silica gel chromatography | Cyclohexane/ethyl acetate gradient |
- The detailed synthetic procedures and conditions are adapted from peer-reviewed supplementary materials of medicinal chemistry journals and patent literature.
Chemical Reactions Analysis
tert-Butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced with other substituents.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific biological pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor, modulator, or activator of these targets, affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Chlorophenyl Derivatives
- tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate (CAS: 1784828-59-6) Molecular Formula: C₁₅H₂₁ClN₂O₂ Molecular Weight: 296.79 Key Differences: The chloro substituent at the para position increases molecular weight compared to the fluoro analog (296.79 vs. ~285.3 estimated for the target compound). Chlorine’s larger atomic radius and lower electronegativity may reduce electronic effects but enhance lipophilicity .
- tert-Butyl 3-amino-2-(3-chlorophenyl)pyrrolidine-1-carboxylate Structural Note: The chlorine atom is meta-substituted, similar to the fluorine in the target compound. This positional similarity may lead to comparable steric effects, but the chlorine’s polarizability could alter binding affinities in biological systems .
Bromophenyl Derivatives
- tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate (CAS: 871717-03-2) Molecular Formula: C₁₅H₂₀BrNO₂ Molecular Weight: 326.23 Key Differences: Bromine’s larger size and polarizability enhance steric hindrance and may increase reactivity in cross-coupling reactions.
Fluorinated Pyrrolidine Derivatives
Fluorine-Substituted Pyrrolidines
- (3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate Molecular Formula: C₉H₁₇FN₂O₂ Molecular Weight: 204.25 Key Differences: Fluorine is located at the 4-position of the pyrrolidine ring, altering the spatial arrangement of substituents. The stereochemistry (3S,4R) may influence interactions with chiral biological targets .
Amino-Modified Pyrrolidines
- (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (CAS: 147081-49-0) Molecular Formula: C₉H₁₈N₂O₂ Molecular Weight: 186.25 Key Differences: The absence of the 3-fluorophenyl group reduces steric bulk and lipophilicity, making this compound a simpler scaffold for studying pyrrolidine-amine interactions .
Functionalized Pyrrolidines with Aromatic Linkers
- (R)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate (CAS: 1233859-92-1) Molecular Formula: C₁₅H₁₉FN₂O₅ Molecular Weight: 326.32 Key Differences: The nitro group on the phenyl ring introduces strong electron-withdrawing effects, which may enhance oxidative stability but reduce metabolic longevity compared to the target compound’s unmodified fluorophenyl group .
Data Tables
Table 1: Structural and Molecular Comparison
*Estimated based on analogs.
Table 2: Substituent Effects on Properties
Biological Activity
Introduction
tert-Butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate (CAS No. 2059936-61-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Properties
- Molecular Formula: C15H21FN2O2
- Molecular Weight: 280.34 g/mol
- Purity: ≥99%
- Storage Conditions: Refrigerated
Biological Activity
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds, including this compound, exhibit significant anticancer properties. For instance, a related study demonstrated that similar compounds showed antiproliferative activity against various human tumor cell lines with GI50 values ranging from nanomolar to micromolar concentrations . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study focusing on synthesized analogues reported that compounds similar to this compound displayed promising antimicrobial effects against Gram-negative bacteria and fungi. The minimum inhibitory concentration (MIC) values ranged between 6 to 25 µg/mL, indicating strong potential for further development as antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory activity. Research has shown that certain pyrrolidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For example, selectivity indices for COX-2 inhibition were reported as high as 344.56, suggesting a favorable profile for treating inflammatory conditions without significant gastrointestinal toxicity .
Neuroprotective Effects
Emerging research indicates that compounds like this compound may possess neuroprotective properties. A study explored the effects of pyrrolidine derivatives on neuronal survival under oxidative stress conditions, revealing that these compounds could significantly reduce neuronal apoptosis and promote cell viability .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications at the pyrrolidine ring or the phenyl moiety can enhance or diminish its biological efficacy. For instance, the presence of fluorine in the phenyl group has been associated with increased potency against certain targets .
| Activity Type | Mechanism | IC50/MIC Values |
|---|---|---|
| Anticancer | Inhibition of proliferation pathways | GI50: nM to µM |
| Antimicrobial | Disruption of bacterial cell wall synthesis | MIC: 6 to 25 µg/mL |
| Anti-inflammatory | COX enzyme inhibition | SI: up to 344.56 |
| Neuroprotective | Reduction of oxidative stress-induced apoptosis | Not quantified |
Case Studies
- Anticancer Study : A recent investigation into the efficacy of pyrrolidine derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines, supporting its potential as an anticancer agent.
- Antimicrobial Testing : In vitro tests demonstrated that this compound showed robust antimicrobial activity against various pathogens, making it a candidate for further development in infectious disease treatment.
The biological activity of this compound highlights its potential as a versatile therapeutic agent across multiple domains, including oncology, infectious diseases, and inflammation management. Future research should focus on elucidating its mechanisms of action and optimizing its structure for enhanced efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate, and how are intermediates characterized?
- Answer: Synthesis often involves multi-step strategies, such as coupling fluorophenyl groups to pyrrolidine precursors followed by Boc protection. For example, tert-butyl carboxylate derivatives are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling, with intermediates purified by column chromatography (e.g., silica gel, eluent systems like ethyl acetate/hexane) . Characterization relies on NMR spectroscopy (e.g., , , NMR) to confirm regiochemistry and HRMS for molecular weight validation. Dynamic stereochemistry in intermediates (e.g., rotamers) can be detected using NMR in phosphonate analogs .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
- Answer:
- NMR Spectroscopy : NMR is critical for confirming the fluorine substituent’s position on the phenyl ring, while and NMR resolve pyrrolidine ring conformations and Boc group integrity .
- Mass Spectrometry : HRMS (ESI or EI) validates molecular formula and detects fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, SHELX-based refinement (e.g., SHELXL) resolves absolute stereochemistry and bond angles, as demonstrated for related tert-butyl pyrrolidine carboxylates .
Advanced Research Questions
Q. How can researchers address challenges in achieving high enantiomeric purity during synthesis?
- Answer:
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine precursors) to control stereochemistry .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Pd complexes) for fluorophenyl coupling reactions .
- Chromatographic Resolution : Optimize chiral HPLC conditions (e.g., Chiralpak columns) or diastereomeric salt formation to separate enantiomers .
Q. What strategies resolve contradictions in reported reaction yields for similar pyrrolidine derivatives?
- Answer:
- Condition Screening : Test variables like temperature (e.g., 0–20°C for sulfonylation), solvent polarity (DMF vs. dichloromethane), and catalyst loading .
- Mechanistic Studies : Use in-situ NMR or DFT calculations to identify rate-limiting steps or side reactions (e.g., Boc group hydrolysis under acidic conditions) .
- Reproducibility Protocols : Standardize purification methods (e.g., flash chromatography vs. recrystallization) and validate yields via triplicate experiments .
Q. How can dynamic stereochemistry due to rotameric mixtures be analyzed and controlled?
- Answer:
- VT-NMR : Variable-temperature NMR reveals rotameric equilibria by observing coalescence of proton signals at elevated temperatures .
- Conformational Locking : Introduce steric hindrance (e.g., methyl groups) or hydrogen-bonding motifs to stabilize specific rotamers .
- Computational Modeling : MD simulations predict dominant conformers and guide synthetic modifications to minimize dynamic effects .
Q. What methodologies optimize the Boc protection/deprotection steps in pyrrolidine-based systems?
- Answer:
- Protection : Use Boc anhydride in dichloromethane with DMAP as a catalyst (0–20°C) to minimize side reactions .
- Deprotection : TFA in dichloromethane (room temperature, 2–4 hours) selectively removes the Boc group without affecting fluorophenyl or amine moieties .
- Monitoring : Track reaction progress via TLC (Rf shifts) or in-situ IR spectroscopy for carbonyl group disappearance .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate synthetic routes with conflicting literature precedents?
- Answer:
- Comparative Studies : Replicate competing methods (e.g., Pd-catalyzed vs. Ullmann coupling for fluorophenyl attachment) and compare yields/purity .
- Robustness Testing : Introduce controlled impurities (e.g., moisture, oxygen) to identify sensitivity factors affecting reproducibility .
- Cross-Validation : Use orthogonal techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) to confirm product identity .
Q. What analytical approaches distinguish between regioisomers in fluorophenyl-substituted pyrrolidines?
- Answer:
- NOE Spectroscopy : Detect spatial proximity between fluorine and pyrrolidine protons to assign substitution patterns .
- Isotopic Labeling : Synthesize -labeled derivatives to track coupling positions via - coupling constants .
- Crystallographic Data : Compare unit cell parameters (e.g., a, b, c values) with known regioisomers in crystallographic databases .
Tables of Key Data
| Parameter | Example from Evidence | Relevance to Target Compound |
|---|---|---|
| Crystal Data | Triclinic , Å () | Guides XRD refinement for stereochemical assignment |
| NMR Shifts | δ = -118 ppm (analog in ) | Confirms 3-fluorophenyl substitution |
| Chromatographic Conditions | Ethanol/chloroform (1:8) for purification () | Optimizes separation of polar intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
